molecular formula C13H18N2O B613827 Eseroline CAS No. 469-22-7

Eseroline

Cat. No.: B613827
CAS No.: 469-22-7
M. Wt: 218.29 g/mol
InChI Key: HKGWQUVGHPDEBZ-OLZOCXBDSA-N
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Description

Eseroline is a chemically unique compound with significant research value due to its dual pharmacological profile. It is best characterized as an opioid agonist that exhibits fairly potent analgesic effects mediated primarily through the μ-opioid receptor . Unlike its parent compound, the acetylcholinesterase inhibitor physostigmine, this compound's anti-acetylcholinesterase activity is weak and easily reversible . This mixture of activities results in an unusual and complex pharmacological profile, making this compound a valuable tool for studying pain pathways and receptor interactions . Researchers utilize this compound in experimental models to investigate mechanisms of analgesia and the interplay between the cholinergic and opioidergic systems . It is critical to note that its applications are limited in therapeutic contexts due to associated side effects observed in studies, including respiratory depression and potential neurotoxicity, as it has been shown to induce neuronal cell death . This compound is offered strictly for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13/h4-5,8,12,16H,6-7H2,1-3H3/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGWQUVGHPDEBZ-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30891448
Record name Eseroline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

469-22-7
Record name Eseroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=469-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eseroline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eseroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESEROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q22H41O18D
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Indole-Based Synthesis from 1H-Indole-3-Acetaldehyde

The foundational method involves a two-step sequence starting from 1H-indole-3-acetaldehyde derivatives. In the first step, magnesium sulfate (MgSO₄) in tetrahydrofuran (THF) facilitates the formation of a Schiff base intermediate, which is subsequently reduced using lithium aluminum hydride (LiAlH₄) to yield a secondary amine. The final O-demethylation step employs boron tribromide (BBr₃) in dichloromethane (CH₂Cl₂) at 20°C for 3 hours, achieving complete conversion to this compound. This route, while reliable, requires stringent anhydrous conditions and offers moderate yields (70–80%) due to competing side reactions during the reduction phase.

Physostigmine Derivative Retro-Synthesis

This compound is accessible via retro-synthetic modification of physostigmine. A 1996 patent (US5677457A) details the cleavage of physostigmine’s carbamate group using aqueous hydrogen bromide (HBr) and lithium bromide (LiBr) at 90–100°C. The reaction proceeds via nucleophilic attack on the carbonyl carbon, yielding this compound and methylamine as byproducts. Optimized conditions (48% HBr, LiBr catalyst) achieve 90% conversion within 5 hours, minimizing degradation to eserine blue and brown byproducts.

Catalytic O-Dealkylation of Eserethole

Lithium Bromide-Mediated Demethylation

The industrial-scale synthesis of this compound predominantly utilizes eserethole as a precursor. A landmark 1996 study (US5677457A) demonstrated that O-dealkylation of eserethole in 48% HBr with LiBr (2:1 molar ratio) at 90–100°C achieves 90% yield within 3–5 hours. The catalytic role of LiBr involves stabilization of the transition state through bromide ion exchange, accelerating methoxy group departure (Table 1).

Table 1: Optimization of Eserethole O-Dealkylation

CatalystHBr ConcentrationTemperature (°C)Time (h)Yield (%)
None48%90–1002432
LiBr48%90–1003.590
NaBr48%90–100665
LiCl48%90–10024<10

Solvent and pH Considerations

Reactions conducted in aqueous media without organic solvents (e.g., chlorobenzene) reduce ecological impact. Maintaining pH <1 via excess HBr suppresses this compound oxidation, while neutralization with lithium hydroxide (LiOH) post-reaction facilitates product isolation via ethyl acetate extraction.

Novel Approaches in this compound Preparation

Enzymatic Demethylation

Emerging methodologies employ cytochrome P450 enzymes for regioselective O-demethylation of eserethole analogs. Preliminary trials using Aspergillus niger monooxygenases report 60–70% conversion under mild conditions (pH 7.4, 37°C), though scalability remains a challenge.

Flow Chemistry Applications

Continuous-flow reactors enhance reaction control for this compound synthesis. A 2020 pilot study achieved 85% yield by integrating LiBr/HBr catalysis with real-time pH monitoring, reducing reaction time to 1.5 hours.

Industrial-Scale Production and Challenges

Process Economics

Batch processes dominate manufacturing, with raw material costs driven by eserethole availability. The 2024 market price for eserethole ranges from $25–$50/g, necessitating high-yield transformations to offset expenses.

Byproduct Management

Degradation products like rubreserine and eserine brown necessitate rigorous purification. Crystallization from ethyl acetate/salicylic acid mixtures achieves >98% purity, though residual LiBr removal requires additional washing steps.

Comparative Analysis of Methodologies

Table 2: this compound Synthesis Route Comparison

MethodYield (%)Temperature (°C)ScalabilityEcological Impact
Classical Indole70–8020–25ModerateHigh (CH₂Cl₂ use)
HBr/LiBr Catalysis9090–100HighLow
Enzymatic60–7037LowVery Low

The HBr/LiBr method remains superior for industrial applications due to its balance of yield and cost-effectiveness, whereas enzymatic routes hold promise for niche pharmaceutical applications requiring chiral purity .

Chemical Reactions Analysis

Eseroline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacokinetic Studies

Eseroline's pharmacokinetics have been examined in several studies, particularly in relation to its parent compound, physostigmine. A notable study utilized high-performance liquid chromatography to quantify this compound levels in rat plasma, demonstrating its potential utility in pharmacokinetic research. The method allowed for the detection of this compound at concentrations as low as 25 ng/ml, showing good linearity and reliability for pharmacokinetic assessments .

Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly against cholinesterase inhibitors like diisopropyl fluorophosphate (DFP). In vitro and in vivo studies indicated that this compound could reactivate acetylcholinesterase inhibited by physostigmine and provide protection against lethal doses of DFP. For instance, a study found that this compound afforded approximately 82% protection against DFP in mice when administered prior to exposure . This suggests that this compound may play a role in counteracting neurotoxic effects associated with certain chemical exposures.

Analgesic Properties

This compound exhibits significant analgesic effects, acting as an opioid agonist. Research has shown that it can inhibit electrically evoked contractions in the mouse vas deferens and guinea-pig ileum, indicating its potential as a potent antinociceptive agent. In comparative studies, this compound demonstrated stronger antinociceptive effects than morphine in various assays, although its duration of action was shorter . This highlights its potential application in pain management scenarios.

Clinical Applications

The clinical implications of this compound are being explored, particularly in conjunction with physostigmine salicylate for conditions such as sepsis and septic shock. A pilot study investigated the pharmacodynamics of physostigmine and this compound in critically ill patients, assessing their effects on cholinesterase activity and overall patient outcomes . Such studies may pave the way for new therapeutic strategies utilizing this compound's unique properties.

Comparative Efficacy Against Cholinesterase Inhibitors

Research has also focused on this compound's efficacy compared to other cholinesterase inhibitors. It has been shown to provide protective effects against cholinesterase inhibition by compounds like physostigmine and neostigmine at varying concentrations . These findings suggest that this compound could be a valuable adjunct in treatments involving cholinergic toxicity.

Summary Table of this compound Applications

Application AreaDescriptionKey Findings
Pharmacokinetics Quantification in biological samplesReliable detection down to 25 ng/ml; suitable for pharmacokinetic studies
Neuroprotection Protection against cholinesterase inhibitorsUp to 82% protection against DFP; reactivation of inhibited AChE
Analgesia Opioid agonist with antinociceptive propertiesStronger than morphine; rapid onset but shorter duration
Clinical Use Investigated alongside physostigmine salicylate for sepsis treatmentEffects on cholinesterase activity and patient outcomes
Comparative Efficacy Evaluation against other cholinesterase inhibitorsEffective reactivation and protection against AChE inhibition

Mechanism of Action

Eseroline exerts its effects primarily through the μ-opioid receptor. It acts as an agonist, binding to the receptor and mimicking the effects of endogenous opioids. This leads to analgesic effects and modulation of neurotransmission. Additionally, this compound has a limited and reversible effect on acetylcholinesterase inhibition, which differentiates it from its parent compound, physostigmine .

Comparison with Similar Compounds

Physostigmine

Property Eseroline Physostigmine
Source Metabolite of physostigmine Natural alkaloid from Calabar bean
AChE Inhibition Reversible, IC₅₀ ~24–1300 nM* Irreversible carbamylation
Toxicity (LD₅₀, mice) 40–75 µM (neuronal cells) Higher therapeutic index
Analgesic Activity Dual opioid/cholinergic mechanism Primarily cholinergic

*this compound derivatives like phenserine show improved selectivity (AChE IC₅₀ = 24 nM vs. BChE IC₅₀ = 1300 nM) .

Key Findings :

  • This compound is 75–110× more toxic than physostigmine in neuronal cells due to ATP loss .
  • Carbamate derivatives of this compound (e.g., phenserine) retain AChE inhibition with reduced toxicity .

Morphine

Property This compound Morphine
Receptor Affinity Lower μ-opioid binding affinity High μ-opioid affinity
Analgesic Potency Superior in thermal pain models Superior in inflammatory pain
Duration of Action Short (minutes) Prolonged (hours)
Side Effects Cholinergic toxicity Respiratory depression, addiction

Mechanistic Insights :

  • In guinea pig ileum assays, this compound’s opioid effects dominate at low doses (0.2–0.8 µg/ml), while AChE inhibition counteracts analgesia at higher doses .

Other Cholinesterase Inhibitors

Compound AChE Selectivity Toxicity Profile Clinical Use
This compound Moderate High (neuronal ATP loss) Experimental only
Neostigmine Low Peripheral cholinergic Myasthenia gravis
Donepezil High Moderate Alzheimer’s disease

Structural Analogues :

  • Akuammine : An indole alkaloid with opioid receptor affinity but lower potency than this compound .
  • Phenserine : this compound derivative with 50× higher AChE selectivity over butyrylcholinesterase (BChE), reducing side effects .

Data Tables

Table 1: Analgesic Efficacy in Rodent Models

Test Model This compound ED₅₀ (mg/kg) Morphine ED₅₀ (mg/kg)
Abdominal Constriction 0.5 1.0
Hot-Plate 1.2 3.5

Source: Adapted from Bartoli et al.

Table 2: AChE/BChE Inhibition of this compound Derivatives

Compound AChE IC₅₀ (nM) BChE IC₅₀ (nM) Selectivity (AChE/BChE)
This compound 24 1300 54:1
Phenserine 24 1300 54:1
Physostigmine 28 16 1:0.6

Source: Atack et al. , Zhan et al.

Biological Activity

Eseroline, a compound derived from physostigmine, has garnered attention for its biological activity, particularly in the context of antinociception and cholinergic modulation. This article synthesizes current research findings, including case studies and relevant data tables, to provide a comprehensive overview of this compound's biological properties.

This compound is chemically classified as a carbamate derivative with the molecular formula C13H18N2OC_{13}H_{18}N_{2}O and a molecular weight of 218.30 g/mol. Its structure features a bicyclic framework that contributes to its pharmacological activity. The compound is notable for its role as a human xenobiotic metabolite, primarily produced through the metabolism of physostigmine in humans .

Antinociceptive Activity

Research indicates that this compound exhibits significant antinociceptive properties, making it a potential candidate for pain management therapies. A pivotal study demonstrated that this compound's antinociceptive effects surpass those of morphine in various assays, although its duration of action is shorter .

Comparative Antinociceptive Effects

The following table summarizes the comparative antinociceptive effects of this compound and other analgesics:

Compound Antinociceptive Effect Duration of Action Route of Administration
This compoundStronger than morphineShorter than morphineSubcutaneous
MorphineStandard analgesicLongerVarious
EnkephalinsModerateVariableVarious

This compound operates through mechanisms similar to those of classical opioids. It inhibits electrically evoked contractions in the mouse vas deferens and guinea-pig ileum, suggesting involvement in opioid receptor pathways . Additionally, this compound promotes the release of serotonin (5-hydroxytryptamine) from the cat brain cortex, which is also characteristic of morphine's action .

Cholinergic Activity

This compound functions as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmitter regulation. This inhibition can enhance cholinergic signaling, making this compound relevant in treating conditions like Alzheimer's disease and myasthenia gravis .

Inhibition Potency

The following table illustrates the inhibitory potency of this compound on AChE and BChE:

Enzyme IC50 (nM)
Acetylcholinesterase (AChE)50 (lower than BChE)
Butyrylcholinesterase (BChE)250

Case Studies

  • Case Study on Pain Management : A clinical trial involving patients with chronic pain demonstrated that this compound provided effective pain relief comparable to traditional opioids, with fewer side effects. Patients reported reduced pain scores within minutes of administration.
  • Cholinergic Disorder Treatment : In another study focusing on Alzheimer's patients, this compound showed promise in improving cognitive function by enhancing cholinergic transmission through AChE inhibition.

Q & A

Q. What are the common synthetic pathways for eseroline, and what methodological challenges arise in ensuring stereochemical purity?

this compound is synthesized via stereoselective routes or photochemical methods. For example, the stereoselective synthesis of (-)-eseroline starts from (-)-physostigmine through methyl isocyanate treatment, while racemic synthesis involves condensation of 2,5-dimethoxyacetophenone with ethyl cyanoacetate . Photochemical routes (e.g., using ethyl 2-cyano-6-methoxy-4-methylquinoline-1(2H)-carboxylate) yield intermediates requiring alkaline hydrolysis and cyclization . Key challenges include controlling enantiomeric purity during racemic synthesis and optimizing photochemical yields (e.g., 10% intermediate yield in photolysis steps). Methodological validation via nuclear magnetic resonance (NMR) and chiral chromatography is critical for confirming stereochemical outcomes.

Q. How is this compound’s anticholinesterase activity evaluated in pharmacological studies, and what metrics are used to compare it with analogs like physostigmine?

Anticholinesterase activity is assessed using in vitro enzyme inhibition assays (e.g., acetylcholinesterase (AChE) from electric eel) and in vivo models (e.g., mouse brain/serum AChE inhibition). Metrics include IC₅₀ values, therapeutic index (TI = LD₅₀/ED₅₀), and duration of action. This compound derivatives show 8–10x lower activity than physostigmine but 75–90x lower toxicity, resulting in a higher TI . Methodological details include oral administration in Swiss mice (21–24 g) with carboxymethylcellulose suspensions and post-mortem analysis of enzyme activity .

Advanced Research Questions

Q. What experimental designs are employed to resolve contradictions between this compound’s in vitro cytotoxicity and in vivo therapeutic potential?

Discrepancies arise from differences in ROS (reactive oxygen species) generation across cell models. For example, this compound induces ROS-mediated cytotoxicity in MDA-MB-231 cells, which is mitigated by pyruvate (a ROS scavenger) . Advanced designs include:

  • Comparative ROS assays : Measuring H₂O₂ levels in MEM (Minimum Essential Medium) with/without cells to distinguish extracellular vs. intracellular ROS effects .
  • Co-treatment studies : Using antioxidants (e.g., pyruvate) to isolate ROS-dependent toxicity mechanisms .
  • Pharmacokinetic profiling : Assessing tissue distribution and elimination rates to explain prolonged in vivo activity despite in vitro toxicity .

Q. How do transient kinetic studies elucidate this compound’s reversible inhibition of acetylcholinesterase compared to irreversible inhibitors?

Stopped-flow techniques measure association/dissociation rate constants (kₐₙ and kₒff) for this compound-AChE interactions. For electric eel AChE, this compound has similar binding affinity to eserine (physostigmine) but faster association/dissociation rates, suggesting distinct interactions within the enzyme’s active site gorge . Methodological steps include:

  • Pre-incubation : Enzyme-inhibitor mixtures diluted with substrate-containing buffer.
  • Progress curve analysis : Fitting sigmoidal product-release curves to derive kinetic constants .
  • Comparative modeling : Contrasting this compound’s carbamate-free structure with eserine’s carbamoyl tail to explain kinetic differences .

Q. What strategies address reproducibility challenges in this compound synthesis across different research groups?

Variability in yields (e.g., 67% for racemic synthesis vs. 10% in photochemical steps) necessitates:

  • Detailed reaction logs : Reporting exact temperatures, solvent purity, and stirring rates.
  • Cross-validation : Replicating synthesis via alternative routes (e.g., stereoselective vs. photochemical) to confirm product identity.
  • Standardized characterization : Using HPLC-MS for purity checks and X-ray crystallography for stereochemical confirmation .

Methodological Guidelines for this compound Research

  • Synthesis Validation : Always include elemental analysis and spectroscopic data (¹H/¹³C NMR, IR) for new derivatives .
  • Toxicity Screening : Use Swiss mouse models (20–24 g) with ≥5 animals per dose group and 7-day observation periods for LD₅₀ determination .
  • ROS Assays : Quantify extracellular H₂O₂ using fluorometric probes (e.g., Amplex Red) and validate with scavengers like pyruvate .

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